2-(3-Azidoazetidin-1-yl)acetamide
Overview
Description
2-(3-Azidoazetidin-1-yl)acetamide is a useful research compound. Its molecular formula is C5H9N5O and its molecular weight is 155.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Aziridines and azetidines, which are structurally related to this compound, have been reported to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the three-membered ring structure, leading to the formation of polyamines with various structures .
Biochemical Pathways
The polymerization of aziridine and azetidine monomers, which are structurally similar to this compound, is known to produce polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis.
Result of Action
The resulting polymers from the polymerization of aziridine and azetidine monomers have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Biochemical Analysis
Biochemical Properties
2-(3-Azidoazetidin-1-yl)acetamide plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes involved in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” These interactions can lead to the formation of stable triazole linkages, which are valuable in bioconjugation and drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling proteins, leading to changes in downstream gene expression and metabolic pathways. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, which are important for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes that catalyze azide-alkyne cycloaddition reactions, leading to the formation of triazole derivatives. These metabolic transformations can affect the compound’s activity and stability. Additionally, the interaction with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential .
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJORHGCHDPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.